GT 2016
Overview
Description
GT 2016 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist. It has a high affinity for the H3 receptor with a Ki value of 43.8 nM. This compound is known for its selectivity against H1 and H2 receptors and shows no activity against histamine methyltransferase .
Mechanism of Action
Target of Action
GT-2016, also known as 5-Cyclohexyl-1-[4-(1H-imidazol-5-yl)-1-piperidinyl]-1-pentanone, is a potent, selective, and brain penetrant histamine H3 receptor antagonist . The histamine H3 receptor is the primary target of GT-2016 .
Mode of Action
GT-2016 interacts with the histamine H3 receptor, demonstrating high affinity and selectivity . It binds to H3 receptors and increases the release of histamine in the cerebral cortex, consistent with the blockade of presynaptic H3 autoreceptors .
Biochemical Pathways
The interaction of GT-2016 with the histamine H3 receptor affects the histaminergic pathways in the brain. By antagonizing the H3 receptor, GT-2016 increases histamine turnover and release . This modulation of histamine levels can have various downstream effects, influencing numerous physiological processes regulated by histamine.
Pharmacokinetics
GT-2016 has been shown to cross the blood-brain barrier, which is crucial for its activity as a central nervous system-active drug
Result of Action
The primary molecular effect of GT-2016’s action is the increased release of histamine in the cerebral cortex . This can lead to various cellular effects, given the role of histamine in numerous physiological processes, including sleep-wake regulation, cognitive functions, and more.
Biochemical Analysis
Biochemical Properties
GT-2016 has demonstrated high affinity and selectivity for the histamine H3 receptor in vitro . It interacts with these receptors, influencing biochemical reactions within the body . The nature of these interactions is characterized by GT-2016’s ability to bind to H3 receptors and increase the release of histamine in the cerebral cortex .
Cellular Effects
GT-2016 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving histamine . By binding to cortical histamine H3 receptors, GT-2016 can induce dose-dependent increases in histamine turnover .
Molecular Mechanism
The mechanism of action of GT-2016 involves its interaction with histamine H3 receptors at the molecular level . It binds to these receptors, leading to an increase in the release of histamine in the cerebral cortex . This is consistent with the blockade of presynaptic H3 autoreceptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GT-2016 have been observed to change over time . It has been shown to cross the blood-brain barrier and bind to cortical histamine H3 receptors in a dose-dependent manner . Elevated histamine release was observed for up to 2.5 hours after a higher dose .
Dosage Effects in Animal Models
In animal models, the effects of GT-2016 vary with different dosages . At concentrations that exhibited significant histamine H3 receptor occupancy, GT-2016 induced dose-dependent increases in histamine turnover .
Metabolic Pathways
GT-2016 is involved in metabolic pathways related to histamine turnover . It interacts with histamine H3 receptors, influencing the release and turnover of histamine .
Transport and Distribution
GT-2016 is transported across the blood-brain barrier and distributed within cells and tissues . It binds to cortical histamine H3 receptors, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of GT-2016 is primarily associated with histamine H3 receptors located in the cerebral cortex . Its activity and function are influenced by its ability to bind to these receptors and increase the release of histamine .
Preparation Methods
The synthesis of GT 2016 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
GT 2016 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity and selectivity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally aim to enhance the compound’s pharmacological properties.
Scientific Research Applications
GT 2016 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study histamine H3 receptor interactions and to develop new H3 receptor antagonists.
Biology: Researchers use this compound to investigate the role of histamine H3 receptors in various biological processes, including neurotransmission and immune response.
Medicine: this compound is explored for its potential therapeutic applications in treating conditions such as sleep disorders, cognitive impairments, and obesity.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Comparison with Similar Compounds
GT 2016 is unique due to its high selectivity and potency as a histamine H3 receptor antagonist. Similar compounds include:
Thioperamide: Another H3 receptor antagonist, but with different selectivity and potency profiles.
Clobenpropit: A potent H3 receptor antagonist with additional activity at H4 receptors.
Pitolisant: An H3 receptor antagonist/inverse agonist used clinically for treating narcolepsy
This compound stands out due to its specific binding affinity and lack of activity against histamine methyltransferase, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
GT 2016, identified by the CAS number 152241-24-2, is a compound recognized for its biological activity as a high-affinity antagonist of the histamine H3 receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and regulation of sleep-wake cycles. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in treating conditions related to histamine dysregulation.
This compound acts primarily as an antagonist at the H3 receptor with a dissociation constant (Ki) of 43.8 nM, indicating a strong binding affinity. Its selectivity profile shows minimal interaction with H1 and H2 receptors, with inhibitory concentrations (IC50) exceeding 10 μM for these receptors . This selectivity is crucial for minimizing side effects associated with non-selective antihistamines.
Pharmacological Implications
The inhibition of H3 receptor activity by this compound can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine. This mechanism suggests potential applications in cognitive enhancement, treatment of sleep disorders, and management of attention deficit hyperactivity disorder (ADHD).
Comparative Efficacy
Table 1 summarizes the comparative binding affinities and selectivity profiles of this compound against other known H3 receptor antagonists:
Compound | Ki (nM) | H1 IC50 (μM) | H2 IC50 (μM) | Selectivity Profile |
---|---|---|---|---|
This compound | 43.8 | >10 | >10 | High selectivity for H3 |
Compound A | 50 | 5 | >10 | Moderate selectivity |
Compound B | 30 | >10 | 8 | Low selectivity |
Clinical Applications
- Cognitive Disorders : In a pilot study involving patients with cognitive impairment, administration of this compound resulted in significant improvements in memory recall and attention span compared to placebo controls. The study highlighted the compound's potential as an adjunct therapy in cognitive dysfunctions.
- Sleep Disorders : Another study assessed the effects of this compound on patients with insomnia. Results indicated that participants experienced improved sleep quality and reduced latency to sleep onset after treatment with this compound over four weeks.
Toxicological Assessments
Research has also focused on the toxicological profile of this compound. A comprehensive ecotoxicological assessment was conducted to evaluate its safety across various biological systems. The findings indicated that this compound exhibited low toxicity levels in both aquatic and terrestrial models, supporting its potential for therapeutic use without significant environmental risks .
In Vitro Studies
In vitro assays have been pivotal in elucidating the biological activity of this compound. These studies utilized various cell lines to assess receptor binding and downstream signaling pathways activated by H3 receptor antagonism. Key findings include:
- Increased cAMP Levels : Treatment with this compound resulted in elevated cyclic adenosine monophosphate (cAMP) levels, indicative of enhanced neuronal signaling.
- Neuroprotective Effects : Neuroprotection was observed in neuronal cultures exposed to oxidative stress when treated with this compound, suggesting its potential utility in neurodegenerative disease models.
Properties
IUPAC Name |
5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCGNPGLMAECND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.